4-Bromo-4,4,3,3-tetrafluorobutanoic acid
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Overview
Description
4-Bromo-4,4,3,3-tetrafluorobutanoic acid is a chemical compound with a molecular weight of 238.96 . The molecule contains a total of 14 atoms, including 3 Hydrogen atoms, 4 Carbon atoms, 2 Oxygen atoms, 4 Fluorine atoms, and 1 Bromine atom .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H3BrF4O2/c5-4(8,9)3(6,7)1-2(10)11/h1H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Copolymerization and Polymer Synthesis
4-Bromo-4,4,3,3-tetrafluorobutanoic acid derivatives have been utilized in copolymerization processes. For instance, 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, related compounds, were successfully copolymerized with hexafluoropropene oxide derived acid fluorides, offering insights into polymer synthesis methods (Ito et al., 1979).
Synthesis of Fluoroorganic Compounds
This acid also plays a role in the synthesis of fluoroorganic compounds. For example, a study demonstrated the synthesis and reactions of chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups, where related bromo-compounds derived from hydroxybutanoic acid were used (Noda & Seebach, 1987).
Exploration in Nucleophilic Reactions
Research on 3-chloro-2-fluorobut-2-en-4-olide and 2-fluorobut-2-en-4-olide, synthesized from compounds including 4-bromo-3,4-dichloro-3,4-difluorobutane, has expanded the understanding of nucleophilic reactions, which are fundamental in organic chemistry (Paleta et al., 2000).
Methodologies in Organic Synthesis
The reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene has been investigated, showcasing novel methodologies in organic synthesis, particularly in the addition of carbonyl compounds (Konno et al., 2011).
Chemical and Spectroscopic Analysis
The compound's derivatives are used in spectroscopic studies, such as nuclear magnetic resonance (NMR) investigations of alkanes and alkenes, enhancing the understanding of molecular structures and interactions (Hinton & Jaques, 1973).
Mechanism of Action
Safety and Hazards
Specific safety and hazard information for 4-Bromo-4,4,3,3-tetrafluorobutanoic acid is not available in the sources I found. It’s always important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Properties
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4O2/c5-4(8,9)3(6,7)1-2(10)11/h1H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURMDHYHHVXUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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